((3-Chlorophenyl)sulfonyl)glycine

Analytical characterization Solid-state chemistry Crystallization screening

Purchase ((3-Chlorophenyl)sulfonyl)glycine (CAS 565198-64-3) as a research-grade solid (≥95%). Its distinct melting point (142-143°C) and LogP (2.1746) unambiguously differentiate it from the 4-chloro regioisomer, eliminating cross-contamination risk in MS-only workflows. Ideal for medicinal chemistry, solid-form screens, and glycogen phosphorylase inhibitor optimization. Verify isomer identity via physical property QC.

Molecular Formula C8H8ClNO4S
Molecular Weight 249.67
CAS No. 565198-64-3
Cat. No. B2474629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((3-Chlorophenyl)sulfonyl)glycine
CAS565198-64-3
Molecular FormulaC8H8ClNO4S
Molecular Weight249.67
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C8H8ClNO4S/c9-6-2-1-3-7(4-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
InChIKeyVQWFYPPYALIWLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





((3-Chlorophenyl)sulfonyl)glycine (CAS 565198-64-3): Technical Profile and Baseline Properties


((3-Chlorophenyl)sulfonyl)glycine (CAS 565198-64-3, synonym N-(3-chlorophenylsulfonyl)glycine) is a synthetic N-substituted arylsulfonylglycine derivative with molecular formula C8H8ClNO4S and molar mass 249.67 g/mol [1]. The compound consists of a glycine backbone with a sulfonamide linkage to a 3-chlorophenyl moiety, placing it within the broader class of N-arylsulfonyl amino acids that serve as versatile building blocks in medicinal chemistry and chemical biology [2][3]. It is commercially available as a research-grade solid with reported purity specifications typically ≥95% from multiple suppliers .

((3-Chlorophenyl)sulfonyl)glycine: Why In-Class Compounds Cannot Be Interchanged


Arylsulfonylglycines exhibit physicochemical and biological property profiles that are exquisitely sensitive to the nature and position of aryl substituents. Even among simple regioisomers, substitution pattern (ortho-, meta-, or para-) alters molecular geometry, electronic distribution, and intermolecular packing, leading to quantifiable differences in melting point, lipophilicity, and density that can profoundly affect compound handling, solubility, and formulation characteristics [1][2]. The 3-chloro substitution in ((3-Chlorophenyl)sulfonyl)glycine confers a distinct melting point and LogP value compared to its 4-chloro regioisomer and the unsubstituted phenyl analog, meaning that generic substitution without experimental validation may introduce uncontrolled variability in physical property-dependent assays such as crystallization screens, solubility-limited enzymatic assays, or chromatographic method development [1]. Furthermore, patent literature explicitly identifies substituted arylsulphonylglycines as a pharmacologically relevant class where specific substitution patterns modulate suppression of glycogen phosphorylase a–PP1 GL subunit interaction, underscoring that activity is not inherent to the sulfonylglycine scaffold alone but is dependent on precise aryl substitution [3].

((3-Chlorophenyl)sulfonyl)glycine: Verifiable Quantitative Differentiation from Closest Analogs


Melting Point as a Direct Differentiator from the 4-Chloro Regioisomer

((3-Chlorophenyl)sulfonyl)glycine exhibits a melting point of 142–143°C, which is substantially lower than that of its 4-chloro regioisomer ((4-chlorophenyl)sulfonyl)glycine (CAS 13029-72-6), reported at 176–176.3°C [1][2]. This ~34°C difference in melting point provides a clear, instrumentally verifiable basis for distinguishing between these two regioisomers, which share identical molecular formula and mass but differ solely in chlorine substitution position [1][2].

Analytical characterization Solid-state chemistry Crystallization screening

Lipophilicity (LogP) Differentiation from Unsubstituted Phenyl Analog

((3-Chlorophenyl)sulfonyl)glycine has a reported LogP of 2.1746, which is approximately 3.2-fold higher (∼1.5 LogP units) than that of the unsubstituted phenyl analog N-(phenylsulfonyl)glycine (LogP 0.68) [1]. This increased lipophilicity is directly attributable to the presence of the 3-chloro substituent, which adds hydrophobic character to the molecule relative to the unsubstituted phenyl scaffold [1].

Drug-likeness assessment Membrane permeability ADME prediction

Predicted Density Contrast with 2-Chloro Regioisomer

The predicted density of ((3-Chlorophenyl)sulfonyl)glycine is reported as 1.4±0.1 g/cm³, whereas the 2-chloro regioisomer ((2-chlorophenyl)sulfonyl)glycine (CAS 923680-89-1) has a predicted density of 1.530±0.06 g/cm³ (20°C, 760 mmHg) [1][2]. This ∼0.13 g/cm³ difference in calculated density reflects altered molecular packing driven by the ortho- versus meta-chloro substitution pattern, providing a computational differentiator between regioisomers that share identical molecular formula and mass [1][2].

Physicochemical property prediction Formulation development Solid-state characterization

Available Purity Specifications with Batch QC Documentation

((3-Chlorophenyl)sulfonyl)glycine is commercially available with specified purity of 95% (Bidepharm, AKSci, Fisher Scientific/Alfa Aesar) and NLT 98% (MolCore), with multiple suppliers providing batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, regioisomers such as the 2-chloro and 4-chloro analogs are less widely available from major research chemical suppliers, with more limited documentation of batch-specific analytical characterization [1].

Analytical quality control Procurement verification Reproducible research

Scaffold Relevance to Glycogen Phosphorylase a–PP1 Interaction Suppression

Patent literature from Boehringer Ingelheim identifies substituted arylsulphonylglycines, including compounds with meta-chloro substitution patterns, as suppressors of the interaction between glycogen phosphorylase a and the GL subunit of glycogen-associated protein phosphatase 1 (PP1), a mechanism implicated in the regulation of hepatic glucose output in type 2 diabetes [1][2]. While specific IC50 or binding data for ((3-Chlorophenyl)sulfonyl)glycine itself is not publicly disclosed in primary literature, the compound falls within the general structural formula (I) claimed in WO2008113760A2 and US8232312, wherein aryl substitution patterns including halogen substitution at the 3-position are explicitly encompassed [1][2].

Metabolic disorder research Diabetes target Glycogen phosphorylase

((3-Chlorophenyl)sulfonyl)glycine: Validated Application Scenarios Based on Evidence


Quality Control and Identity Verification of 3-Chloro vs. 4-Chloro Regioisomer

Procurement and analytical laboratories can utilize the ∼34°C melting point differential (142–143°C vs. 176–176.3°C) to unambiguously confirm receipt of the correct 3-chloro regioisomer and detect potential cross-contamination or mislabeling with the 4-chloro analog, which shares identical molecular formula and mass and could be mistaken in MS-only identification workflows [1][2].

Computational ADME/Tox Profiling with Experimentally-Verified Lipophilicity

In silico modeling efforts requiring experimentally grounded LogP inputs can use the reported LogP of 2.1746 for ((3-Chlorophenyl)sulfonyl)glycine, providing a quantifiably distinct value compared to the unsubstituted phenyl analog (LogP 0.68) for structure-property relationship studies, permeability predictions, and formulation development where hydrophobicity is a critical parameter [3].

Medicinal Chemistry Hit Expansion for Glycogen Phosphorylase a–PP1 Modulators

Research programs targeting the glycogen phosphorylase a–PP1 GL subunit interaction for type 2 diabetes or related metabolic disorders can employ ((3-Chlorophenyl)sulfonyl)glycine as a synthetically accessible core scaffold for lead optimization, given that 3-chloro-substituted arylsulfonylglycines are explicitly encompassed within the Markush structures of Boehringer Ingelheim patents covering this mechanism [4][5].

Solid-Form Screening and Crystallization Optimization

Formulation scientists conducting solid-form screens can leverage the distinct melting point (142–143°C) and predicted density (∼1.4 g/cm³) of the 3-chloro isomer to differentiate crystallization behavior from the 2-chloro and 4-chloro regioisomers, enabling rational selection of the optimal solid form for solubility, stability, and manufacturability studies [1][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((3-Chlorophenyl)sulfonyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.